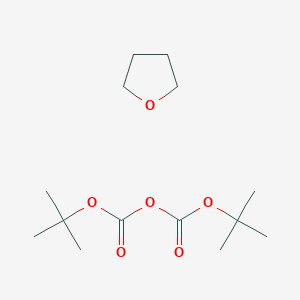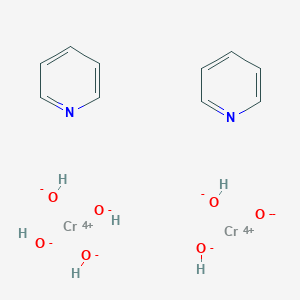
(R)-1-(Trifluoromethyl)ethylisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Trifluoromethyl)ethylisocyanate is an organic compound characterized by the presence of an isocyanate group attached to a chiral center bearing a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Trifluoromethyl)ethylisocyanate typically involves the reaction of ®-1-(Trifluoromethyl)ethylamine with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the selective formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Trifluoromethyl)ethylisocyanate may involve the use of safer and more scalable reagents such as diphosgene or triphosgene. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Trifluoromethyl)ethylisocyanate can undergo various types of chemical reactions, including:
Nucleophilic Addition: Reaction with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: Participation in cycloaddition reactions to form heterocyclic compounds.
Substitution: Substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for reactions with ®-1-(Trifluoromethyl)ethylisocyanate include primary and secondary amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or toluene.
Major Products Formed
The major products formed from reactions with ®-1-(Trifluoromethyl)ethylisocyanate include ureas, carbamates, and thiocarbamates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(Trifluoromethyl)ethylisocyanate is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine
Industry
In the industrial sector, ®-1-(Trifluoromethyl)ethylisocyanate can be used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which ®-1-(Trifluoromethyl)ethylisocyanate exerts its effects typically involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of molecular structures and the alteration of their chemical and physical properties.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(Trifluoromethyl)ethylamine: The precursor to ®-1-(Trifluoromethyl)ethylisocyanate, used in similar synthetic applications.
Methylisocyanate: A simpler isocyanate compound with different reactivity and applications.
Phenylisocyanate: An aromatic isocyanate with distinct chemical properties and uses.
Uniqueness
®-1-(Trifluoromethyl)ethylisocyanate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
IUPAC Name |
(2R)-1,1,1-trifluoro-2-isocyanatopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOVJOEMUMSNN-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(2+)](/img/structure/B8021079.png)






![1-[Chloro(cyclohexyl)methylidene]piperidin-1-ium;hexafluorophosphate](/img/structure/B8021160.png)

